molecular formula C9H9N3O3 B3361829 1H-Benzimidazole, 2-ethoxy-5-nitro- CAS No. 93521-64-3

1H-Benzimidazole, 2-ethoxy-5-nitro-

Cat. No.: B3361829
CAS No.: 93521-64-3
M. Wt: 207.19 g/mol
InChI Key: XFBAZYJHPLKFLV-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-ethoxy-5-nitro- is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties

Chemical Reactions Analysis

1H-Benzimidazole, 2-ethoxy-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Major products formed from these reactions include amino-substituted benzimidazoles, nitroso derivatives, and various substituted benzimidazole compounds.

Scientific Research Applications

1H-Benzimidazole, 2-ethoxy-5-nitro- has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new antibiotics and antiviral drugs.

    Medicine: Its anticancer properties are being explored for the development of chemotherapeutic agents. It also shows potential as an anti-inflammatory and analgesic agent.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 1H-Benzimidazole, 2-ethoxy-5-nitro- is primarily due to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial and anticancer effects. The compound can also inhibit specific enzymes involved in inflammation and pain pathways, contributing to its anti-inflammatory and analgesic properties .

Comparison with Similar Compounds

1H-Benzimidazole, 2-ethoxy-5-nitro- can be compared with other benzimidazole derivatives such as:

    1H-Benzimidazole, 2-methyl-5-nitro-: Similar in structure but with a methyl group instead of an ethoxy group, showing different solubility and reactivity.

    1H-Benzimidazole, 2-ethoxy-4-nitro-: The nitro group is positioned differently, affecting its electronic properties and biological activity.

    1H-Benzimidazole, 2-ethoxy-5-chloro-:

The uniqueness of 1H-Benzimidazole, 2-ethoxy-5-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-ethoxy-6-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9-10-7-4-3-6(12(13)14)5-8(7)11-9/h3-5H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBAZYJHPLKFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239464
Record name 1H-Benzimidazole, 2-ethoxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93521-64-3
Record name 1H-Benzimidazole, 2-ethoxy-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093521643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 2-ethoxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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